
4-Methyl-2-hexanone
Overview
Description
4-Methyl-2-hexanone (CAS# 105-42-0) is a branched aliphatic ketone with the molecular formula C₇H₁₄O. It features a seven-carbon chain with a ketone group at position 2 and a methyl branch at position 3. This compound is a volatile organic compound (VOC) with a boiling point of 139.85°C, a density of 0.8085 g/cm³, and a refractive index of 1.4060 . It occurs naturally in plants such as Alpinia calcarata and Alpinia galanga and is detected in food products like yogurt, dry-cured ham, and coffee, where it contributes to aroma profiles . Industrially, it is used in flavor synthesis and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-hexanone can be synthesized through several methods. One common method involves the condensation of acetone with isovaleric acid in the presence of a catalyst. The reaction proceeds as follows:
(CH3)2CO+CH3CH(CH3)COOH→CH3CH(CH3)COCH3+H2O
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of mesityl oxide. This process involves the reduction of mesityl oxide using hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-hexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: It can be reduced to 4-Methyl-2-hexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can react with hydrazine (H2N-NH2) in the presence of an acid catalyst to form hydrazones.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrazine (H2N-NH2) with an acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 4-Methyl-2-hexanol.
Substitution: Hydrazones.
Scientific Research Applications
Organic Synthesis
4-Methyl-2-hexanone serves as a valuable solvent in organic synthesis. Its unique properties allow it to act as a starting material for the synthesis of various compounds, making it essential in laboratories.
Biological Studies
This compound has been identified in certain fruits, such as sweet cherries (Prunus avium), suggesting potential biological roles. Research indicates that it may have interactions with biological systems, although extensive studies are still needed to fully understand its effects .
Pharmaceutical Formulations
Due to its solvent properties, this compound is investigated for use in pharmaceutical formulations. Its ability to dissolve various compounds makes it a candidate for drug delivery systems.
Environmental Studies
Research has focused on the interactions of this compound with hydroxyl radicals and other atmospheric constituents. Understanding these interactions is crucial for assessing its environmental impact and stability under different conditions .
Coatings and Adhesives
The compound is utilized in the production of coatings and adhesives due to its solvent capabilities. It helps in achieving desired viscosity and drying times in various formulations.
Cleaning Agents
This compound's solvent properties also extend to cleaning agents, where it aids in the removal of grease and other contaminants from surfaces.
Case Studies
Case Study 1: Lipid Oxidation Marker in Food Products
Research indicates that this compound could serve as a marker for lipid oxidation in pork meat. A positive correlation was observed between levels of this compound and free fatty acid content, which is commonly associated with lipid oxidation processes.
Case Study 2: Interaction with Bacterial Species
In studies involving bacterial consortia, this compound has been identified as a product of microbial metabolism. This suggests its potential role in bioremediation processes where microorganisms degrade hydrocarbons .
Data Table: Comparison of Related Compounds
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Hexanone | Shorter carbon chain; commonly used as a solvent. | |
3-Hexanone | Different position of the carbonyl group; used in flavoring. | |
4-Methyl-3-pentanone | Methyl group at a different position; used as an intermediate in organic synthesis. |
Mechanism of Action
The mechanism of action of 4-Methyl-2-hexanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various products depending on the nucleophile and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methyl-2-hexanone vs. 2-Hexanone
Structural Similarities : Both compounds are aliphatic ketones with a ketone group at position 2.
Key Differences :
- Branching: this compound has a methyl group at position 4, whereas 2-hexanone (C₆H₁₂O) is a straight-chain compound.
- Toxicity: 2-Hexanone is a well-documented neurotoxicant, causing peripheral neuropathy in humans and animals at exposure levels ≥75 ppm.
- Regulatory Limits: 2-Hexanone: ACGIH TLV-TWA = 5 ppm (20 mg/m³) . this compound: Proposed AOEL = 0.5 ppm, derived from surrogate data due to insufficient toxicological studies .
This compound vs. 5-Methyl-2-hexanone
Structural Differences: The methyl group is positioned at carbon 5 in 5-methyl-2-hexanone. Analytical Differentiation: Mass spectrometry (MS) can distinguish these isomers via McLafferty rearrangement patterns. For example, this compound produces a fragment ion at m/z 58, while 5-methyl-2-hexanone generates a distinct ion at m/z 72 . Occurrence: Both are detected in environmental samples (e.g., contaminated water) but differ in retention times during GC-MS analysis (this compound: 2.271 min; 5-methyl-2-hexanone: 10.316 min) .
Comparison with Functionally Similar Ketones
Food and Flavor-Related Ketones
Impact of Branching: Branched ketones like this compound exhibit lower volatility and altered sensory contributions compared to linear analogs (e.g., 2-hexanone). This affects their persistence in food matrices and aroma profiles .
Environmental and Industrial Ketones
Physical and Chemical Properties
Property | This compound | 2-Hexanone | 5-Methyl-2-hexanone |
---|---|---|---|
Molecular Formula | C₇H₁₄O | C₆H₁₂O | C₇H₁₄O |
Boiling Point (°C) | 139.85 | 127 | 145 (estimated) |
Density (g/cm³) | 0.8085 | 0.81 | 0.812 |
Refractive Index | 1.4060 | 1.403 | 1.408 |
CAS Number | 105-42-0 | 591-78-6 | 105-42-0 (isomer) |
Neurotoxicity | Not observed in rats | Confirmed | Unknown |
Analytical Differentiation
- Mass Spectrometry: this compound vs. 3-Methyl-2-hexanone: Distinct α-cleavage fragments due to methyl position differences. This compound yields a base peak at m/z 58, while 3-methyl-2-hexanone produces m/z 72 . this compound vs. 4-Heptanone: McLafferty rearrangement patterns differ due to chain length and branching .
Biological Activity
4-Methyl-2-hexanone, also known as isopropyl methyl ketone, is a colorless liquid with a characteristic odor. It is primarily used as a solvent in various industrial applications and has garnered attention for its biological activity, particularly concerning its toxicological profile and potential health effects. This article delves into the biological activity of this compound, focusing on its toxicological effects, interaction with biological systems, and relevant case studies.
- Chemical Formula : C7H14O
- Molecular Weight : 114.19 g/mol
- CAS Number : 105-42-0
Toxicological Profile
The toxicological profile of this compound is closely related to that of its structural analogs, particularly 2-hexanone. Research indicates that exposure to this compound can lead to various adverse health outcomes, primarily affecting the nervous system.
Key Toxicological Findings
- Neurological Effects :
- Irritation and Sensitization :
- Metabolic Pathways :
Case Studies
Several case studies have documented the biological effects of this compound:
Case Study 1: Occupational Exposure
A cohort study involving workers in a manufacturing plant using this compound reported increased incidences of neurological symptoms such as headaches, dizziness, and peripheral neuropathy. The study highlighted the need for monitoring exposure levels and implementing safety measures to mitigate risks associated with inhalation and dermal contact .
Case Study 2: Animal Studies
In a controlled laboratory setting, rats were administered varying doses of this compound via drinking water over an extended period. Results indicated a dose-dependent relationship between exposure levels and the severity of neurological symptoms, with significant axonal swelling observed at higher doses (≥480 mg/kg/day) after chronic exposure .
Interaction with Biological Systems
Research has shown that this compound interacts with various biological systems:
- Cytotoxicity :
- Antimicrobial Activity :
Data Tables
Study Type | Subject | Findings |
---|---|---|
Occupational Exposure | Workers | Increased neurological symptoms |
Animal Study | Rats | Axonal swelling at doses ≥480 mg/kg/day |
In Vitro Cytotoxicity | Neuronal Cell Lines | Induced cell death via oxidative stress |
Q & A
Basic Research Questions
Q. How can 4-methyl-2-hexanone be synthesized and purified for laboratory use?
- Methodology : The compound is typically synthesized via condensation reactions, such as the acid-catalyzed reaction between methyl isoamyl alcohol and acetic acid. Purification involves fractional distillation under reduced pressure (boiling point: 134–137°C) to achieve high purity (>95%). Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) should be used to verify purity and structural integrity .
Q. What analytical techniques are optimal for characterizing this compound’s molecular structure?
- Methodology :
- NMR : H and C NMR identify the carbonyl group (C=O) at δ ~207 ppm and methyl branching (δ 0.9–1.5 ppm).
- IR Spectroscopy : Confirms the ketone functional group (C=O stretch at ~1715 cm).
- Mass Spectrometry : Fragmentation patterns (e.g., m/z 114 for M) validate molecular weight and structure .
Q. How do physical properties (e.g., density, refractive index) influence experimental design with this compound?
- Methodology : Measure density (0.8085–0.8139 g/cm) and refractive index (1.4060–1.4082) to calibrate solvent proportions in reactions. These properties affect miscibility with polar/nonpolar solvents and reaction kinetics. Use calibrated densitometers and refractometers for precise measurements .
Q. What preliminary toxicity assessments are critical for handling this compound in lab settings?
- Methodology :
- Acute Exposure : Follow OSHA guidelines for aliphatic ketones (e.g., skin/eye irritation tests).
- Inhalation Limits : Apply a provisional AOEL of 0.5 ppm, derived from surrogate data for 2-hexanone, with engineering controls (e.g., fume hoods) .
Advanced Research Questions
Q. How do neurotoxic effects of this compound differ from its structural analog 2-hexanone?
- Methodology : Compare in vitro neurotoxicity models (e.g., rat hippocampal neurons) exposed to both compounds. 2-Hexanone induces axonal neuropathy via metabolite 2,5-hexanedione, while this compound lacks this pathway due to steric hindrance from methyl branching. Use electrophysiological assays to measure nerve conduction deficits .
Q. What experimental approaches elucidate the photolysis mechanisms of this compound?
- Methodology : Conduct solid-phase photolysis under controlled UV wavelengths (254–365 nm). Analyze products via GC-MS to identify intermediates like methyl radicals and CO. Compare reaction kinetics in inert vs. oxidative atmospheres to map degradation pathways .
Q. How can metabolic pathway discrepancies between this compound and 2-hexanone be mechanistically explained?
- Methodology : Use hepatic microsomal assays with cytochrome P450 isoforms (e.g., CYP2E1) to track metabolite formation. 2-Hexanone metabolizes to 2,5-hexanedione, a neurotoxic γ-diketone, whereas this compound’s branched structure impedes this conversion, reducing toxicity .
Q. What strategies mitigate confounding effects of this compound in mixed-solvent neurotoxicity studies?
- Methodology : Design factorial experiments to isolate solvent interactions (e.g., this compound + toluene). Use multivariate regression to model synergistic/antagonistic effects on neurobehavioral endpoints (e.g., motor coordination in rodents) .
Q. How reliable are surrogate compounds (e.g., 2-hexanone) in extrapolating toxicity thresholds for this compound?
- Methodology : Apply read-across models with uncertainty factors (e.g., 10× for structural differences). Validate predictions using in vitro assays (e.g., human neuroblastoma cells) and benchmark dose modeling .
Q. What computational tools predict this compound’s solvent properties and reactivity?
- Methodology : Use density functional theory (DFT) to calculate polarity (logP ~1.5), solubility parameters, and reaction intermediates. Validate predictions against experimental data (e.g., Hansen solubility parameters) .
Q. Data Contradictions and Resolution
-
Conflict : reports no neurotoxicity for this compound in rats, while 2-hexanone shows hippocampal neuron loss.
-
Conflict : Limited toxicity data for this compound vs. extensive 2-hexanone studies.
Properties
IUPAC Name |
4-methylhexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPXMIAWKPTZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870448 | |
Record name | 4-Methylhexan-2-one | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Chem Service MSDS] | |
Record name | 4-Methyl-2-hexanone | |
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CAS No. |
105-42-0 | |
Record name | 4-Methyl-2-hexanone | |
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Record name | 4-METHYL-2-HEXANONE | |
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Record name | 4-Methylhexan-2-one | |
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Record name | 4-Methyl-2-hexanone | |
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Record name | 4-METHYL-2-HEXANONE | |
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Retrosynthesis Analysis
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